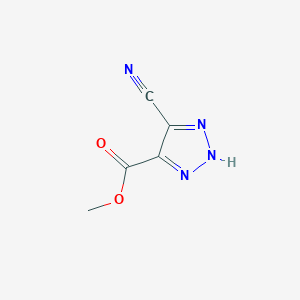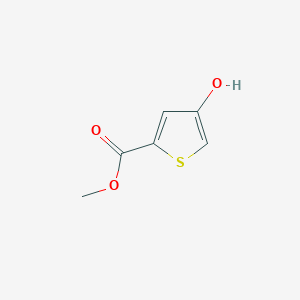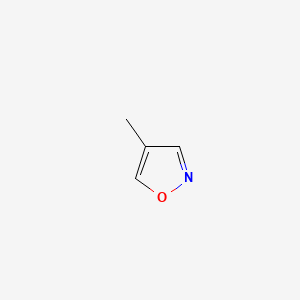
4-甲基异恶唑
描述
4-Methylisoxazole is a heterocyclic organic compound that is widely used in scientific research for its unique properties. It is a five-membered ring containing one nitrogen and one oxygen atom, and its chemical formula is C4H5NO. This compound has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions in scientific research.
科学研究应用
药物发现
异恶唑,包括4-甲基异恶唑,是一种五元杂环结构单元,常见于许多市售药物中 . 它被广泛用作药物发现研究中的关键结构单元 .
抗癌活性
功能化的异恶唑支架,包括4-甲基异恶唑,显示出不同的生物活性,如抗癌 . 它们正在被研究用于其在癌症治疗中的潜力。
HDAC 抑制剂
异恶唑化合物也被研究为潜在的 HDAC 抑制剂 . HDAC 抑制剂是一类干扰组蛋白脱乙酰酶功能的化合物,通常用于癌症治疗。
抗氧化活性
异恶唑化合物已显示出抗氧化活性 . 抗氧化剂是能够预防或减缓由自由基引起的细胞损伤的物质,自由基是不稳定的分子,身体在对环境和其他压力的反应中会产生这些分子。
抗菌活性
异恶唑化合物,包括 4-甲基异恶唑,已证明具有抗菌活性 . 这使得它们成为开发新型抗菌药物的潜在候选者。
抗微生物活性
除了其抗菌特性外,异恶唑化合物还表现出抗微生物活性 . 它们可以用于开发新的抗微生物剂来对抗各种感染。
类风湿和炎症性疾病的治疗
一些异恶唑化合物已被合成并测试用于治疗类风湿和炎症性疾病 . 这表明 4-甲基异恶唑可能在类似应用中使用。
环保合成策略
鉴于异恶唑在各种应用中的重要性,开发新的环保合成策略势在必行 . 这包括 4-甲基异恶唑的合成,这有可能减少其生产对环境的影响。
安全和危害
It is essential to handle 4-Methylisoxazole with care, avoiding skin contact, inhalation, and ingestion. Safety precautions include wearing personal protective equipment and ensuring adequate ventilation .
Future Directions
Research on 4-Methylisoxazole continues to explore its applications in drug discovery, potential biological activities, and alternative synthetic strategies. Investigating its pharmacological properties and toxicity profiles will guide future design and development .
作用机制
Target of Action
It binds to biological targets based on their chemical diversity .
Mode of Action
It’s known that isoxazole derivatives can be synthesized through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
Biochemical Pathways
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts .
Result of Action
Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential hdac inhibitors, antioxidant, antibacterial, and antimicrobial activity .
Action Environment
Environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance . .
属性
IUPAC Name |
4-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-4-2-5-6-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWFNFITHSPBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478611 | |
| Record name | 4-Methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6454-84-8 | |
| Record name | 4-Methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and key spectroscopic data for 4-Methylisoxazole?
A1: 4-Methylisoxazole is a heterocyclic organic compound. While a precise molecular weight isn't specified in the provided abstracts, its molecular formula can be deduced as C4H5NO. Spectroscopically, studies have characterized its microwave spectrum, including its 14N nuclear quadrupole coupling constants and electric dipole moment components. []
Q2: How does the structure of isoxazole derivatives, particularly those with substitutions at the 4-position like 4-Methylisoxazole, relate to their biological activity?
A2: Research indicates that modifications to the isoxazole ring, especially at the 4-position, significantly influence biological activity. For instance, introducing specific substituents like aminoalkyl groups at the 5-position of 4-Methylisoxazole can yield compounds with inhibitory effects on KSP (Kinesin Spindle Protein). The nature of the substituent (alkyl chain length, presence of additional functional groups) further modulates this activity. [] Additionally, the presence of a 4-methyl group in isoxazole derivatives plays a crucial role in the synthesis of pantherine, an active compound found in Amanita muscaria (fly agaric mushroom). []
Q3: Are there established synthetic routes for preparing 4-Methylisoxazole derivatives?
A3: Yes, several synthetic strategies exist. One approach involves using 3-bromo-5-methylisoxazole as a starting material, eventually leading to the desired 4-methylisoxazole derivative. [] Another method focuses on the regioselective synthesis of 3,5-diaryl-4-methylisoxazoles, highlighting the importance of regioselectivity in obtaining specific substitution patterns on the isoxazole ring. []
Q4: Has the degradation of 4-Methylisoxazole derivatives been investigated under various conditions?
A4: Yes, research has explored the degradation kinetics of specific 4-methylisoxazole derivatives, such as 2-(4-methyl-5-isoxazolylamine)-N-(4-methyl-5-isoxazolyl)-1,4 -naphthoquinone-4- imine. This study, conducted at 70°C across a pH range of 1.75 to 12.85, revealed different degradation products and pathways depending on the pH. Importantly, the study found maximum stability for this derivative in neutral pH conditions. []
Q5: Are there any reported applications of 4-Methylisoxazole derivatives in the development of pharmaceutical agents?
A5: Yes, research suggests potential pharmaceutical applications. For example, certain 4-methylisoxazole derivatives, particularly those incorporating a di-n-propylamino group at the 2-position of a tetrahydronaphthalene ring system, have shown promise as potential treatments for irritable bowel syndrome (IBS). This highlights the potential of 4-methylisoxazole as a scaffold in medicinal chemistry. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



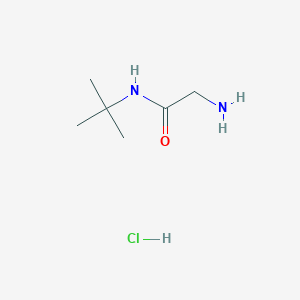


![5-Methyl-5H-dibenzo[b,d]silole](/img/structure/B1601384.png)

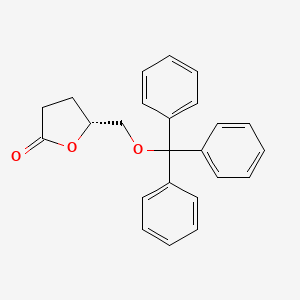
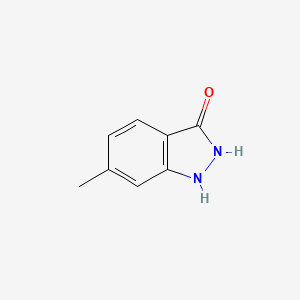
![Bicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1601391.png)


![1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone](/img/structure/B1601397.png)

